N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core fused with a 5-methyl-1,2-oxazole carboxamide moiety. The molecule is further substituted with a dimethylaminoethyl group and exists as a hydrochloride salt, enhancing its aqueous solubility for pharmacological applications. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The oxazole ring contributes to metabolic stability and binding affinity, while the dimethylaminoethyl group may facilitate interactions with cellular targets, such as receptors or enzymes, via its basic tertiary amine functionality.
Structural characterization of analogous compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) highlights the importance of directing groups (e.g., N,O-bidentate ligands) in metal-catalyzed reactions .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S.ClH/c1-11-10-13(18-22-11)15(21)20(9-8-19(2)3)16-17-12-6-4-5-7-14(12)23-16;/h4-7,10H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBUHIZLAQRTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of benzothiazole derivatives, known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole moiety linked to a dimethylaminoethyl group and a carboxamide functional group, contributing to its biological activity.
The mechanism of action of this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
- Cell Signaling Modulation : It is believed to modulate key cell signaling pathways such as the MAPK/ERK pathway and PI3K/Akt pathway, which are crucial for cell proliferation and survival.
- Antimicrobial Activity : The benzothiazole structure is known to interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.
Anticancer Activity
Numerous studies have investigated the anticancer potential of benzothiazole derivatives. For instance:
- In Vitro Studies : Research has shown that compounds similar to N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in human breast cancer cells by activating caspase pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in several studies:
- In Vivo Models : Animal models have demonstrated that the administration of this compound significantly reduces inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria:
| Compound | Zone of Inhibition (mm) | Gram-positive | Gram-negative |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole | 22 (Staphylococcus aureus) | 22 (Staphylococcus epidermidis) | 18 (Escherichia coli) |
| Ciprofloxacin | 19 | 18 | 16 |
This table illustrates that the compound exhibits comparable or superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
Case Studies
Several case studies have been published focusing on the biological activity of related compounds:
- Case Study on Anticancer Activity : A recent study reported that a derivative of this compound inhibited the proliferation of lung cancer cells by inducing cell cycle arrest at the G0/G1 phase. This effect was attributed to the upregulation of p21 and downregulation of cyclin D1 .
- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines, indicating its therapeutic potential in autoimmune conditions .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a benzothiazole moiety and an oxazole ring. Its molecular formula is C15H18N4O2S, with a molecular weight of approximately 318.4 g/mol. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a candidate for various pharmacological studies.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzothiazole-based compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Potential
Benzothiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds similar to N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride can induce apoptosis in cancer cell lines. The compound's ability to interact with cellular targets involved in cancer proliferation makes it a promising candidate for further development as an anticancer agent .
Analgesic and Anti-inflammatory Effects
Recent pharmacological evaluations have highlighted the analgesic and anti-inflammatory activities of related benzothiazole compounds. These studies suggest that such compounds can significantly reduce pain and inflammation in animal models, potentially offering alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Biological Mechanisms
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors of enzymes like monoamine oxidase and cholinesterase, which are involved in neurotransmitter metabolism and may play roles in neurodegenerative diseases .
- Cell Cycle Interference : Some studies suggest that these compounds can interfere with the cell cycle of cancer cells, leading to reduced proliferation rates .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Benzothiazole Derivatives
The target compound shares structural homology with bicalutamide, a benzothiazole-based androgen receptor antagonist. However, the substitution of a dimethylaminoethyl group in the target compound may confer distinct pharmacokinetic properties, such as increased blood-brain barrier permeability compared to bicalutamide’s sulfonyl group .
Oxazole-Containing Analogues
Oxazole rings are prevalent in kinase inhibitors (e.g., fostamatinib). The 5-methyl substitution on the oxazole in the target compound likely enhances steric shielding, reducing off-target interactions compared to unsubstituted oxazoles.
Mode of Action and Chemical-Genetic Profiling
Chemical-genetic profiling, as described in , provides a framework for comparing modes of action (MoA). For instance, compounds with similar fitness defect profiles in yeast deletion strains may share MoAs .
Table 2: Hypothetical Mode of Action Comparison
Solubility and Bioavailability
The hydrochloride salt form of the target compound improves aqueous solubility relative to neutral benzothiazole derivatives. This contrasts with neutral oxazole-carboxamides, which often require formulation aids for bioavailability.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the benzothiazole and oxazole moieties. The dimethylaminoethyl group shows characteristic signals at δ ~2.2–2.5 ppm (singlet for N(CH)) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ for protonated ion [M+H]).
- HPLC-PDA : Quantifies purity using reverse-phase C18 columns with UV detection at λ = 254 nm (aromatic absorption). Adjust mobile phase pH to 3–4 (acetic acid) to resolve the hydrochloride salt .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar benzothiazole-oxazole hybrids?
Methodological Answer :
Discrepancies often arise from:
- Reagent Purity : Impure chloroacetyl chloride reduces coupling efficiency; redistill reagents before use.
- Scaling Effects : Bench-scale (10 mmol) vs. micro-scale (0.1 mmol) reactions may differ in mixing efficiency. Use flow chemistry for reproducibility .
- Byproduct Analysis : TLC or LC-MS monitors intermediates (e.g., unreacted amine).
Example: A study reported 65% yield using triethylamine vs. 82% with DIPEA due to better HCl scavenging .
Advanced: What computational methods are suitable for predicting the biological activity of this compound?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase domains (e.g., EGFR). The dimethylaminoethyl group may enhance solubility and binding to polar pockets .
- QSAR Modeling : Train models on benzothiazole derivatives with known IC values. Key descriptors include logP (lipophilicity) and topological polar surface area (TPSA) .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS).
Basic: What are the key stability considerations for storing this hydrochloride salt?
Q. Methodological Answer :
- Moisture Sensitivity : Store in desiccators with silica gel; the hydrochloride form is hygroscopic.
- Light Sensitivity : Amber vials prevent photodegradation of the benzothiazole ring.
- Temperature : Long-term storage at –20°C minimizes decomposition. Conduct accelerated stability studies (40°C/75% RH for 1 month) to validate shelf life .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Q. Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Cl, F) at the oxazole 5-methyl position to modulate electron density .
- Linker Modifications : Replace dimethylaminoethyl with morpholinoethyl or piperazinyl groups to alter basicity and solubility .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate IC with computational descriptors (e.g., H-bond donors) .
Advanced: What strategies mitigate solubility challenges during in vitro assays?
Q. Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% final concentration) to dissolve the compound; validate absence of solvent toxicity via control assays.
- Salt Exchange : Convert hydrochloride to mesylate or tosylate salts for improved aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes (100–200 nm size) to enhance bioavailability .
Basic: How is the hydrochloride counterion confirmed in the final product?
Q. Methodological Answer :
- Elemental Analysis : Compare calculated vs. observed %Cl.
- Ion Chromatography : Quantify chloride content using a Dionex ICS-5000+ system with an AS11-HC column.
- Titration : Argentometric titration with AgNO (potassium chromate indicator) .
Advanced: What analytical techniques identify degradation products under stress conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to 0.1N HCl (acid hydrolysis), 0.1N NaOH (base), HO (oxidation), and UV light (photolysis).
- LC-QTOF-MS : Identify degradation products via accurate mass and fragmentation patterns. Example: Oxazole ring cleavage under basic conditions .
- Stability-Indicating Methods : Develop HPLC methods resolving parent compound from degradants .
Advanced: How can researchers validate target engagement in cellular assays?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
